molecular formula C13H11FN4 B2643244 6-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 439120-67-9

6-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2643244
CAS No.: 439120-67-9
M. Wt: 242.257
InChI Key: WUXSZYOHAIQUCQ-UHFFFAOYSA-N
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Description

“6-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound that has been studied for its potential applications in various fields. It has been mentioned in the context of anticancer activity, with some synthesized compounds showing promising results against human tumor cell lines . It’s also been associated with inhibitory activity against EGFR and ErbB2 receptor tyrosine kinases .

Scientific Research Applications

Discovery of Inhibitors for Cognitive Impairment Treatment

Researchers have discovered a set of compounds, including a clinical candidate named ITI-214, which are potent and selective inhibitors of phosphodiesterase 1 (PDE1). These inhibitors have potential applications in treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders (Li et al., 2016).

Synthesis of Enaminones for Antitumor and Antimicrobial Activities

Novel N-arylpyrazole-containing enaminones have been synthesized, showing potential in creating substituted pyridine derivatives with significant antitumor and antimicrobial activities. These compounds have demonstrated inhibitory effects on human breast and liver carcinoma cell lines, comparable to those of standard drugs (Riyadh, 2011).

Phosphodiesterase Inhibitory Activity and Antihypertensive Potential

A series of 6-phenylpyrazolo[3,4-d]pyrimidones have been identified as specific inhibitors of cyclic GMP phosphodiesterase, displaying promising antihypertensive activity in vivo. These compounds could be essential for developing new antihypertensive drugs (Dumaitre & Dodic, 1996).

Development of Functional Fluorophores

Researchers have developed a one-pot route for synthesizing 3-formylpyrazolo[1,5-a]pyrimidines, which serve as strategic intermediates in creating functional fluorophores. These compounds exhibit significant fluorescence intensity and could be employed as fluorescent probes for biological or environmental studies (Castillo et al., 2018).

Synthesis and Evaluation of Anticancer Agents

The synthesis of a series of [1,2,4]triazolo[1,5-a]pyrimidines has been explored as anticancer agents. These compounds have demonstrated a unique mechanism in inhibiting tubulin polymerization, presenting a novel approach in cancer therapy (Zhang et al., 2007).

Development of Nonsteroidal Antiinflammatory Drugs

Studies on pyrazolo[1,5-a]pyrimidines have led to the synthesis of compounds with antiinflammatory properties, notably one that showed higher activity and a better therapeutic index than conventional drugs without ulcerogenic effects. This research offers a pathway for developing safer antiinflammatory drugs (Auzzi et al., 1983).

Molecular Probes for Adenosine Receptor

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have been synthesized as high-affinity antagonists for the human A2A adenosine receptor, providing valuable pharmacological probes for studying this receptor in various health conditions (Kumar et al., 2011).

Properties

IUPAC Name

6-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4/c1-8-6-12-16-7-11(13(15)18(12)17-8)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXSZYOHAIQUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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